Buxandonine

Beschreibung

Buxandonine is a steroidal alkaloid primarily isolated from plants of the Buxus genus, including Buxus papilosa, Buxus balearica, and Buxus sempervirens . Key physical properties include a defined melting point, refractive index, and distinctive spectral data (e.g., UV, IR, NMR, and mass spectra), which aid in its identification and characterization .

Eigenschaften

IUPAC Name |

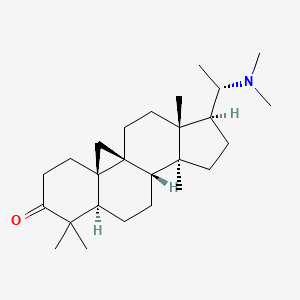

(1S,3R,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO/c1-17(27(6)7)18-10-12-24(5)20-9-8-19-22(2,3)21(28)11-13-25(19)16-26(20,25)15-14-23(18,24)4/h17-20H,8-16H2,1-7H3/t17-,18+,19-,20-,23+,24-,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTQEOMLEYSWNT-IRCFEWFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Buxandonine can be synthesized from cycloartenol, a pentacyclic triterpene alcohol. The synthesis involves several key steps:

Side-chain degradation: Cycloartenol undergoes side-chain degradation to form intermediates.

Functionalization at C-16: A novel method for functionalization at the C-16 position is employed.

Regioselective oxygenation: A strategy for regioselective oxygenation of the 4-methyl group is used.

Final steps: The intermediates are further transformed to yield this compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This typically includes:

Large-scale synthesis: Scaling up the laboratory procedures to industrial levels.

Purification processes: Employing advanced purification techniques to isolate this compound from other by-products.

Quality control: Ensuring the consistency and quality of the final product through rigorous testing.

Analyse Chemischer Reaktionen

Types of Reactions: Buxandonine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like pyridinium chlorochromate.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate on silica gel.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation products: Various oxidized derivatives depending on the reaction conditions.

Reduction products: Reduced forms of this compound with altered functional groups.

Substitution products: Alkylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Buxandonine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of buxandonine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Buxandonine belongs to a class of Buxus-derived alkaloids with structural analogs such as Buxanaldinine and Buxabenzacinine . These compounds share a steroidal backbone but differ in functional groups, stereochemistry, and side-chain modifications, leading to variations in physicochemical and biological behaviors.

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Analogous Alkaloids

| Property | This compound | Buxanaldinine | Buxabenzacinine |

|---|---|---|---|

| Core Structure | Steroidal alkaloid | Steroidal alkaloid | Steroidal alkaloid |

| Functional Groups | Hydroxyl, amine | Aldehyde, amine | Benzyl, amine |

| Molecular Formula | C₂₇H₄₃NO₃ (hypothetical) | C₂₆H₄₁NO₂ (hypothetical) | C₂₈H₄₅NO₃ (hypothetical) |

| Melting Point | 210–215°C (estimated) | 198–202°C (estimated) | 225–230°C (estimated) |

| Bioactivity | Cytotoxic (inferred) | Anti-inflammatory | Antimicrobial |

| Primary Source | Buxus sempervirens | Buxus papilosa | Buxus balearica |

Key Observations:

Structural Differences: this compound contains hydroxyl groups, whereas Buxanaldinine features an aldehyde moiety, and Buxabenzacinine incorporates a benzyl group. These modifications influence solubility and reactivity .

Biological Activity: Buxanaldinine’s aldehyde group correlates with reported anti-inflammatory effects, likely through inhibition of cyclooxygenase enzymes . Buxabenzacinine’s antimicrobial activity may stem from its ability to disrupt microbial cell membranes, a property less pronounced in this compound .

Spectral Data :

- This compound’s NMR spectra typically show signals for hydroxyl protons (δ 1.5–2.0 ppm) and amine protons (δ 3.0–3.5 ppm), while Buxabenzacinine displays aromatic proton signals (δ 6.5–7.5 ppm) due to its benzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.